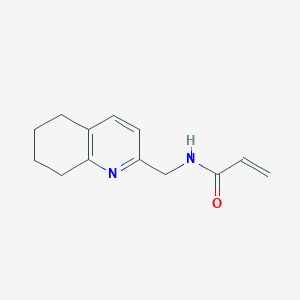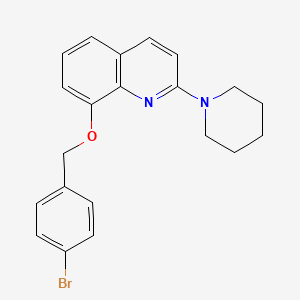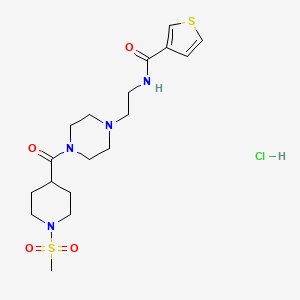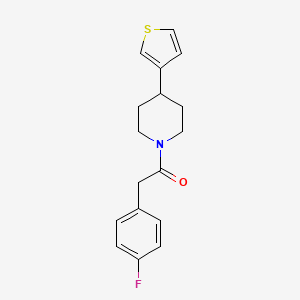
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the quinoline family and is known for its unique structural and functional properties.
Wirkmechanismus
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific receptors and enzymes in the body. For example, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its wide range of pharmacological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide. One area of research is the development of new drugs based on this compound. N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the toxicity of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide needs to be further studied to determine the safe dose range for use in experimental settings.
Synthesemethoden
The synthesis method of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide involves the reaction between 2-methylprop-2-en-1-amine and 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This reaction results in the formation of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to have a significant impact on various biological processes, such as cell proliferation, apoptosis, and angiogenesis.
Eigenschaften
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-9-11-8-7-10-5-3-4-6-12(10)15-11/h2,7-8H,1,3-6,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCYXPKIYKKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)
![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)


![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)
![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

